6-methoxy-N,1-dimethyl-1H-indol-2-amine
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Overview
Description
6-methoxy-N,1-dimethyl-1H-indol-2-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N,1-dimethyl-1H-indol-2-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . For this compound, the starting materials would include a methoxy-substituted phenylhydrazine and a suitable ketone or aldehyde.
Another method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the dimethylamine group on the indole ring . This reaction typically requires reflux conditions and careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Fischer indole synthesis, optimized for high yield and purity. The process would include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N,1-dimethyl-1H-indol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives of the original compound .
Scientific Research Applications
6-methoxy-N,1-dimethyl-1H-indol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-methoxy-N,1-dimethyl-1H-indol-2-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Another indole derivative with similar structural features but different biological activity.
N,N-dimethyltryptamine (DMT): A well-known hallucinogenic compound with a similar indole structure but lacking the methoxy group.
Uniqueness
6-methoxy-N,1-dimethyl-1H-indol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6th position and the dimethylamine group at the 1st position differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry .
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
6-methoxy-N,1-dimethylindol-2-amine |
InChI |
InChI=1S/C11H14N2O/c1-12-11-6-8-4-5-9(14-3)7-10(8)13(11)2/h4-7,12H,1-3H3 |
InChI Key |
ZRGGMZBKXFNWKO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(N1C)C=C(C=C2)OC |
Origin of Product |
United States |
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